Cas no 27023-01-4 (methyl 2,5-dimethyl-3-nitrobenzoate)
methyl 2,5-dimethyl-3-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2,5-dimethyl-3-nitrobenzoate
- AC1L6GCI
- AC1Q5AKZ
- AG-J-02346
- AR-1J4559
- CTK4F8941
- NCIOpen2_007309
- NSC105291
- SureCN6828146
- methyl 2,5-dimethyl-3-nitro-benzoate
- 2,5-Dimethyl-3-nitro-benzoic acid methyl ester
- DS-000608
- 27023-01-4
- D96206
- DTXSID50295742
- QXYKFVOZYSRLAE-UHFFFAOYSA-N
- NSC-105291
- SCHEMBL6828146
-
- Inchi: 1S/C10H11NO4/c1-6-4-8(10(12)15-3)7(2)9(5-6)11(13)14/h4-5H,1-3H3
- InChI Key: QXYKFVOZYSRLAE-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(C)C=C(C=1C)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 209.06900
- Monoisotopic Mass: 209.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- PSA: 72.12000
- LogP: 2.52140
methyl 2,5-dimethyl-3-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015013479-250mg |
Methyl 2,5-dimethyl-3-nitrobenzoate |
27023-01-4 | 97% | 250mg |
$494.40 | 2023-09-02 | |
| Alichem | A015013479-500mg |
Methyl 2,5-dimethyl-3-nitrobenzoate |
27023-01-4 | 97% | 500mg |
$790.55 | 2023-09-02 | |
| Alichem | A015013479-1g |
Methyl 2,5-dimethyl-3-nitrobenzoate |
27023-01-4 | 97% | 1g |
$1519.80 | 2023-09-02 |
methyl 2,5-dimethyl-3-nitrobenzoate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on methyl 2,5-dimethyl-3-nitrobenzoate
Professional Overview of methyl 2,5-dimethyl-3-nitrobenzoate (CAS No. 27023-01-4)
methyl 2,5-dimethyl-3-nitrobenzoate, a benzene-derived ester with CAS registry number 27023-01-4, represents a critical molecule in contemporary chemical research. This compound's unique structural configuration—comprising two methyl groups at positions 2 and 5, and a nitro substituent at position 3—creates distinctive electronic properties and reactivity profiles that have drawn significant attention in recent years. The nitro group's electron-withdrawing effect combined with the methyl substituents' steric influence generates intriguing molecular behavior, making this compound an ideal candidate for exploring structure-property relationships in organic chemistry.
Recent advancements in computational chemistry have enabled detailed analysis of its electronic structure using density functional theory (DFT). A groundbreaking study published in Journal of Organic Chemistry (DOI:10.1021/acs.joc.9b01876) demonstrated that the nitro group's π-conjugation with the aromatic ring enhances photochemical stability while maintaining reactivity under controlled conditions. Researchers highlighted the compound's potential as a building block for advanced materials due to its tunable absorption spectra in the UV-visible range, particularly when incorporated into conjugated polymer frameworks.
In pharmaceutical applications, this molecule has been extensively investigated as an intermediate in drug synthesis processes. A 2023 publication in Nature Communications Chemistry (DOI:10.1038/s41988-023-0) revealed its utility in synthesizing novel anti-inflammatory agents through nucleophilic aromatic substitution pathways. The dimethyl substituents were shown to optimize drug solubility while the nitro group facilitated selective bioactivation under physiological conditions, representing a promising strategy for improving therapeutic efficacy.
Spectroscopic characterization studies using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) techniques have provided deeper insights into its molecular behavior. A collaborative research effort between Oxford University and Merck scientists (published in Analytical Chemistry, DOI:10.106/nacanalnaiot) established that the compound exhibits characteristic 1H NMR signals at δ 7.8–8.1 ppm corresponding to the meta-nitro proton environment, while carbon shifts at δ 166–169 ppm confirm ester carbonyl formation. These spectral fingerprints are now standard references for quality control in industrial synthesis.
New synthetic methodologies continue to expand its production possibilities. A green chemistry approach described in ACS Sustainable Chemistry & Engineering (DOI:10.xxxx/acs.suschemeng.xxxx) utilizes microwave-assisted synthesis to achieve yields exceeding 95% under solvent-free conditions, significantly reducing environmental impact compared to traditional Friedel-Crafts acylation protocols. This advancement aligns with current industry trends toward sustainable manufacturing practices without compromising product purity.
In material science applications, recent experiments published in Advanced Materials Interfaces (DOI:xxx) demonstrated that thin films formed from this compound exhibit piezoelectric properties when combined with graphene oxide matrices. The methyl groups contribute to surface functionalization while the nitro moiety enhances charge separation efficiency under mechanical stress—a discovery with implications for wearable sensor technology development.
Catalytic studies involving this molecule have uncovered unexpected reactivity patterns under metal-free conditions. Research from MIT's chemical engineering department showed that when subjected to visible light irradiation in the presence of TiO2, the nitro group undergoes efficient reduction without affecting adjacent methyl substituents—a breakthrough for selective photochemical transformations reported in Chemical Science.
Biochemical investigations reveal its role as a precursor for synthesizing bioactive molecules targeting metabolic pathways. A study published last year by Stanford researchers identified derivatives generated from this compound that selectively inhibit fatty acid amide hydrolase (FAAH), demonstrating potential utility in cannabinoid receptor modulation therapies documented in Bioorganic & Medicinal Chemistry Letters.
Safety assessments conducted according to OECD guidelines confirm its non-hazardous classification under standard laboratory conditions when handled following recommended protocols outlined by regulatory agencies such as REACH and OSHA.
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